molecular formula C9H13NO2 B1210744 alpha-Methyldopamine CAS No. 555-64-6

alpha-Methyldopamine

Cat. No.: B1210744
CAS No.: 555-64-6
M. Wt: 167.2 g/mol
InChI Key: KSRGADMGIRTXAF-UHFFFAOYSA-N
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Description

a-Methyldopamine, also known as catecholamphetamine, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. a-Methyldopamine is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). a-Methyldopamine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, a-methyldopamine is primarily located in the cytoplasm.

Properties

CAS No.

555-64-6

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

4-(2-aminopropyl)benzene-1,2-diol

InChI

InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3

InChI Key

KSRGADMGIRTXAF-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)N

3583-05-9

Synonyms

3,4-dihydroxyamphetamine
alpha-methyldopamine
alpha-methyldopamine monohydrobromide
alpha-methyldopamine monohydrobromide, (+-)-isomer
alpha-methyldopamine monohydrochloride
alpha-methyldopamine monohydrochloride, (+-)-isomer
alpha-methyldopamine monohydrochloride, (R)-isomer
alpha-methyldopamine monohydrochloride, (S)-isomer
alpha-methyldopamine, (+-)-isomer
alpha-methyldopamine, (R)-isomer
alpha-methyldopamine, (S)-isomer
alpha-methyldopamine, conjugate monoacid
catecholamphetamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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